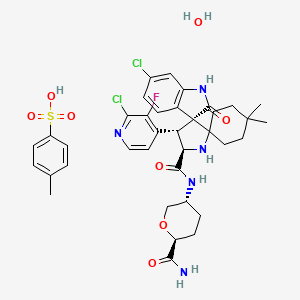

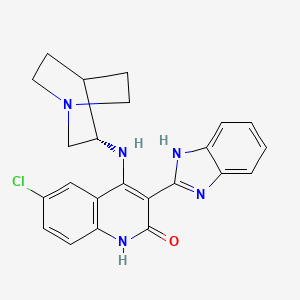

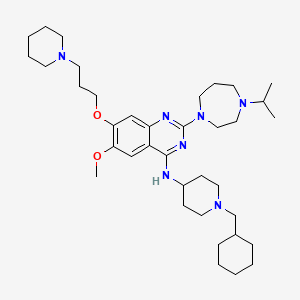

2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide

Overview

Description

Wnt-C59 is a small-molecule inhibitor that targets the Wnt signaling pathway by inhibiting the enzyme Porcupine (PORCN). This enzyme is crucial for the palmitoylation and secretion of Wnt proteins, which are involved in various cellular processes such as proliferation, differentiation, and migration .

Scientific Research Applications

Wnt-C59 has a wide range of applications in scientific research:

Biology: It is used to study the Wnt signaling pathway, which is crucial for understanding cellular processes like proliferation and differentiation

Medicine: Wnt-C59 has shown potential in cancer research, particularly in inhibiting the growth of Wnt-driven tumors It is also being explored for its role in regenerative medicine, such as inducing the differentiation of pluripotent stem cells into specific cell types.

Chemistry: Wnt-C59 serves as a tool compound for studying the chemical biology of Wnt signaling and the role of PORCN in Wnt protein modification

Mechanism of Action

Target of Action

Wnt-C59, also known as 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide or C25H21N3O, is a highly potent inhibitor of the MBOAT (membrane-bound O-acyltranferase) family member, Porcupine (PORCN) . PORCN is a membrane-bound O-acyltransferase that catalyzes the palmitoylation modification of Wnt .

Mode of Action

Wnt-C59 inhibits PORCN activity in vitro at nanomolar concentrations . It prevents the palmitoylation of Wnt proteins, thereby inhibiting Wnt secretion and activity . This interaction with its targets results in the suppression of both canonical and non-canonical Wnt subtypes .

Biochemical Pathways

The primary biochemical pathway affected by Wnt-C59 is the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in various physiological processes, including development, tissue homeostasis, and cell proliferation . Aberrant activation of this pathway and downstream target genes can occur due to mutations

Biochemical Analysis

Biochemical Properties

Wnt-C59 functions primarily by inhibiting the activity of Porcupine, a membrane-bound O-acyltransferase. This inhibition prevents the palmitoylation of Wnt proteins, which is essential for their secretion and subsequent signaling activity. By blocking this process, Wnt-C59 effectively reduces the activity of both canonical and non-canonical Wnt pathways . The compound interacts with various Wnt proteins, including Wnt3A, Wnt8A, and others, by preventing their post-translational modification and secretion .

Cellular Effects

Wnt-C59 has profound effects on cellular processes. It inhibits the proliferation of various cell types, including cancer cells, by disrupting Wnt signaling pathways. This disruption leads to altered gene expression and reduced cell viability. In pluripotent stem cells, Wnt-C59 has been shown to induce differentiation into specific cell types, such as cortical motor neurons, by inhibiting Wnt signaling . Additionally, Wnt-C59 affects cellular metabolism by modulating the expression of genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, Wnt-C59 exerts its effects by binding to and inhibiting Porcupine, thereby preventing the palmitoylation of Wnt proteins. This inhibition blocks the secretion of Wnt proteins, leading to a decrease in Wnt signaling activity. The compound’s high affinity for Porcupine (IC50 = 74 pM) ensures effective inhibition at low concentrations . This mechanism results in the downregulation of Wnt target genes and subsequent changes in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Wnt-C59 are observed over time as the compound remains stable and active for extended periods. Studies have shown that Wnt-C59 maintains its inhibitory effects on Wnt signaling for at least 16 hours post-administration in vivo . Long-term exposure to Wnt-C59 in cell cultures leads to sustained inhibition of cell proliferation and differentiation, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of Wnt-C59 vary with dosage in animal models. At lower doses, Wnt-C59 effectively inhibits Wnt signaling without causing significant toxicity. At higher doses, the compound can induce adverse effects, including reduced cell viability and potential toxicity . Studies in mice have demonstrated that a dosage of 10 mg/kg is sufficient to inhibit tumor growth in Wnt-dependent cancer models, while higher doses may lead to systemic toxicity .

Metabolic Pathways

Wnt-C59 is involved in metabolic pathways related to Wnt protein processing. By inhibiting Porcupine, Wnt-C59 disrupts the palmitoylation and secretion of Wnt proteins, thereby affecting downstream signaling pathways. This inhibition impacts various cellular processes, including cell proliferation, differentiation, and metabolism . The compound’s interaction with Porcupine and subsequent effects on Wnt signaling highlight its potential as a therapeutic agent for diseases involving aberrant Wnt activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Wnt-C59 can be synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The synthetic route typically involves the formation of an amide bond between 2-[4-(2-methylpyridin-4-yl)phenyl]acetic acid and 4-(pyridin-3-yl)aniline . The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of Wnt-C59 involves scaling up the synthetic route while ensuring high purity and yield. This is achieved through optimization of reaction conditions, purification processes such as recrystallization, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Wnt-C59 primarily undergoes reactions typical of aromatic amides, including:

Oxidation: Wnt-C59 can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: The nitro groups in Wnt-C59 can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Wnt-C59 is unique in its ability to inhibit both canonical and noncanonical Wnt signaling pathways. Similar compounds include:

XAV939: Inhibits the canonical Wnt pathway by stabilizing axin and promoting β-catenin degradation.

LGK974: Another PORCN inhibitor, similar to Wnt-C59, but with different pharmacokinetic properties.

Wnt-C59 stands out due to its high potency and ability to inhibit a broad range of Wnt proteins, making it a valuable tool in both basic and applied research .

Properties

IUPAC Name |

2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-18-15-22(12-14-27-18)20-6-4-19(5-7-20)16-25(29)28-24-10-8-21(9-11-24)23-3-2-13-26-17-23/h2-15,17H,16H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOJCQBHJUJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727009 | |

| Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243243-89-1 | |

| Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of Wnt-C59 and how does it exert its inhibitory effects?

A1: Wnt-C59 specifically targets Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt proteins. [] By inhibiting PORCN, Wnt-C59 prevents the maturation and release of Wnt ligands, effectively blocking the initiation of both canonical (β-catenin dependent) and non-canonical (β-catenin independent) Wnt signaling pathways. [, ] This blockade leads to downstream effects such as reduced expression of Wnt target genes, impacting cellular processes like proliferation, migration, and differentiation. [, , , , , , , ]

Q2: How does Wnt-C59 affect the Wnt/β-catenin pathway specifically?

A2: By inhibiting PORCN and Wnt secretion, Wnt-C59 prevents the stabilization and nuclear translocation of β-catenin. [, , , ] This, in turn, leads to a decrease in the expression of β-catenin target genes, including those involved in cell proliferation (e.g., cyclin D1, c-Myc), epithelial-mesenchymal transition (EMT) (e.g., MMP-9, vimentin), and stem cell maintenance. [, , , , ]

Q3: Are there any differences in Wnt-C59's effect on canonical and non-canonical Wnt signaling?

A3: Wnt-C59 effectively inhibits both canonical and non-canonical Wnt signaling pathways by preventing the secretion of all Wnt ligands. [, ] While most studies focus on the impact on the canonical pathway, research suggests that Wnt-C59 also disrupts non-canonical Wnt signaling, as evidenced by changes in cell morphology and migration patterns. [, ]

Q4: What is the molecular formula and weight of Wnt-C59?

A4: The molecular formula of Wnt-C59 is C25H21N3O, and its molecular weight is 383.46 g/mol. [, ]

Q5: Is there any information available regarding the structure-activity relationship of Wnt-C59 or its analogs?

A5: While specific SAR studies on Wnt-C59 are limited in the provided research, the development of other PORCN inhibitors suggests that modifications to the core structure can impact potency and selectivity. [] Further research exploring structural analogs of Wnt-C59 is needed to understand the impact of specific modifications on its activity and pharmacological properties.

Q6: What evidence supports the anti-cancer activity of Wnt-C59 in preclinical models?

A6: Wnt-C59 has demonstrated promising anti-cancer activity in various preclinical models. It inhibited the growth of WNT-driven mammary tumors in MMTV-WNT1 transgenic mice, accompanied by downregulation of Wnt/β-catenin target genes. [] Moreover, Wnt-C59 showed synergistic cytotoxic effects with Ibrutinib in chronic lymphocytic leukemia (CLL) cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)

![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)